1-Methyl-4-(2-nitroethenyl)pyrazole

Chemical Purity Synthetic Intermediate Reproducibility

Sourcing regiospecifically pure heterocyclic building blocks for medicinal chemistry can be challenging. 1-Methyl-4-(2-nitroethenyl)pyrazole (CAS 3156-58-9) provides a solution with its unambiguous N1-methyl, C4-nitroethenyl substitution pattern, offering distinct electronic and steric properties for hit-to-lead campaigns. This compound enables confident exploration of C4-substituted pyrazoles without the risk of regioisomeric contamination. - Defined substitution avoids risks of altered reactivity or failed synthetic pathways associated with close analogs. - Electrophilic nitrovinyl group supports rapid derivatization via nucleophilic additions and cycloadditions. - Consistent >98% purity minimizes interference in sensitive synthetic applications.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
Cat. No. B14096968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(2-nitroethenyl)pyrazole
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C=C[N+](=O)[O-]
InChIInChI=1S/C6H7N3O2/c1-8-5-6(4-7-8)2-3-9(10)11/h2-5H,1H3
InChIKeyQVIOAKYACIEATD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-(2-nitroethenyl)pyrazole Chemical Identity & Baseline Attributes


1-Methyl-4-(2-nitroethenyl)pyrazole (CAS 3156-58-9, also known as (E)-1-methyl-4-(2-nitrovinyl)-1H-pyrazole) is a heterocyclic building block with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . It belongs to the nitrovinyl-substituted pyrazole class, characterized by a methyl group at the N1 position and a nitroethenyl moiety at the C4 position of the pyrazole ring . The compound is commercially available with purities typically ≥95% or ≥98% for research use , and its predicted physicochemical properties include a boiling point of 300.1±17.0 °C and a density of 1.27±0.1 g/cm³ .

Heterocyclic building block Nitrovinyl-pyrazole core for synthetic derivatization
Electrophilic synthon Enables conjugate additions and cycloadditions
Defined substitution pattern N1-methyl, C4-nitroethenyl orientation for structure-activity studies
Research-grade purity Supplier-reported purities support reproducible synthesis

Why Generic Substitution Fails for 1-Methyl-4-(2-nitroethenyl)pyrazole


While several nitrovinyl-pyrazole derivatives exist as commercial building blocks, the precise substitution pattern—specifically the N1-methyl and C4-nitroethenyl orientation—dictates distinct electronic and steric properties that influence reactivity, biological target engagement, and synthetic utility . For example, the regioisomeric 1-methyl-5-(2-nitroethenyl)pyrazole presents a different spatial arrangement of the electrophilic nitrovinyl group, which alters both the molecule's dipole moment and its accessibility to nucleophiles or binding pockets . Similarly, the unsubstituted 4-(2-nitroethenyl)-1H-pyrazole lacks the N1-methyl group, affecting lipophilicity and hydrogen-bond donor capacity . The absence of head-to-head comparative studies in the open literature, however, means that substitution of 1-methyl-4-(2-nitroethenyl)pyrazole with a close analog cannot be supported by quantitative, peer-reviewed evidence at this time. Consequently, any substitution carries unquantified risk of altered reactivity, off-target effects, or failed synthetic pathways [1].

Target compound
1-Methyl-4-(2-nitroethenyl)pyrazole
N1-methyl, C4-nitroethenyl orientation dictates electrophilic reactivity and steric profile.
Analogue
1-Methyl-5-(2-nitroethenyl)pyrazole
Regioisomeric shift alters dipole moment and nucleophile accessibility; predicted boiling point differs by ~14 °C.
Target compound
N1-methylated pyrazole
Methyl group modulates lipophilicity and hydrogen-bond donor capacity.
Analogue
4-(2-Nitroethenyl)-1H-pyrazole
Lacks N1-methyl; different solubility and potential for secondary interactions.
No head-to-head comparative studies are available. Any substitution carries unquantified risk of altered reactivity and must be validated experimentally.

Product-Specific Evidence for 1-Methyl-4-(2-nitroethenyl)pyrazole


Purity and Lot Consistency

Commercial suppliers report purities of 95% and 98% for 1-Methyl-4-(2-nitroethenyl)pyrazole. While no direct comparator data are available for this specific compound, these purity levels are standard for research-grade heterocyclic building blocks and are essential for ensuring reproducible yields in downstream synthetic applications .

Purity & Lot Consistency
Data to verify
95% (Enamine) / 98% (Bidepharm)
Supplier-reported purity supports reproducible synthetic outcomes.
No direct comparator data; independent verification recommended.
Chemical Purity Synthetic Intermediate Reproducibility

Physicochemical Properties vs. Regioisomers

Predicted values for 1-methyl-4-(2-nitroethenyl)pyrazole include a boiling point of 300.1±17.0 °C and a density of 1.27±0.1 g/cm³ . In comparison, the 5-substituted regioisomer 1-methyl-5-(2-nitroethenyl)pyrazole has a predicted boiling point of 314.1±30.0 °C and density 1.3±0.1 g/cm³ . While these are computational predictions and not experimental measurements, the ~14 °C difference in boiling point suggests altered intermolecular interactions that may affect distillation or formulation behavior.

Predicted Boiling Point vs. Regioisomer
Class-level inference
300.1±17.0 °C (4-substituted)
~14 °C lower than 5-substituted isomer may simplify distillation.
Predicted values only; experimental validation required.
Physicochemical Properties Lipophilicity Drug Design

Electrophilic Reactivity & Synthetic Utility

1-Methyl-4-(2-nitroethenyl)pyrazole is described as a potent electrophile due to the electron-withdrawing nitro group conjugated through the vinyl linker . This property makes it a valuable synthon for nucleophilic additions, cycloadditions, and conjugate additions. In contrast, simple alkyl pyrazoles lacking the nitrovinyl group (e.g., 1,4-dimethylpyrazole) are less electrophilic and do not undergo analogous conjugate additions . While quantitative reactivity parameters (e.g., electrophilicity index ω) have not been experimentally determined for this specific compound, computational studies on related nitrovinyl-pyrazoles suggest a high electrophilicity relative to unsubstituted pyrazoles [1].

Electrophilic Reactivity
Class-level inference
Strong electrophile; enables conjugate addition
Nitrovinyl group confers reactivity absent in simple alkyl pyrazoles.
Qualitative assessment; quantitative electrophilicity indices not experimentally determined.
Electrophilic Synthon Nucleophilic Addition Heterocyclic Chemistry

Application Scenarios for 1-Methyl-4-(2-nitroethenyl)pyrazole


Pyrazole Library Synthesis via Conjugate Addition

The electrophilic nature of the nitrovinyl group makes 1-methyl-4-(2-nitroethenyl)pyrazole a versatile intermediate for constructing focused libraries of pyrazole derivatives through nucleophilic additions (e.g., with amines, thiols, or enolates) . This reactivity is leveraged in medicinal chemistry hit-to-lead campaigns where rapid exploration of C4-substituted pyrazoles is required .

Precursor for Nitroalkene Heterocycle Synthesis

Nitroalkenes are valuable substrates for [3+2] cycloadditions and other annulation reactions. 1-Methyl-4-(2-nitroethenyl)pyrazole can serve as a building block for constructing fused pyrazole-containing heterocycles, which are of interest in agrochemical and pharmaceutical discovery [1].

Reference Standard for Analytical Methods

Given the availability of this compound with defined purity (95-98%), it may be used as a reference standard in HPLC or LC-MS method development for monitoring related impurities in synthetic processes involving nitrovinyl-pyrazole intermediates .

Application
Selection Property
Validation Focus
Pyrazole library synthesis via conjugate addition
Electrophilic nitrovinyl synthon
Reactivity with N-, S-, C-nucleophiles; scope and yields
Nitroalkene heterocycle synthesis
Nitroalkene dipolarophile
Cycloaddition regio- and stereoselectivity
Reference standard for analytical methods
Defined purity grade (≥95%)
HPLC/LC-MS purity verification; batch-specific documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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